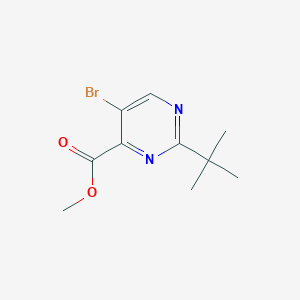
1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester
概要
説明
1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester: is an organic compound with the molecular formula C10H14O4 . It is a derivative of cyclopentanedicarboxylic acid, where the carboxylic acid groups are esterified with methanol, and a methylene group is introduced at the 3-position of the cyclopentane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester can be synthesized through several methods. One common approach involves the esterification of 1,2-cyclopentanedicarboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The esterification process can be scaled up using larger quantities of reactants and catalysts, with careful control of temperature and reaction time to maximize the production rate.
化学反応の分析
Types of Reactions: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carbonyl group, resulting in the formation of a diketone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methylene group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an alcohol solvent.
Major Products Formed:
Oxidation: Formation of diketone derivatives.
Reduction: Formation of diol derivatives.
Substitution: Formation of substituted cyclopentane derivatives.
科学的研究の応用
Chemistry: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology and Medicine: In biological research, this compound can be used as a precursor for the synthesis of bioactive molecules. Its derivatives may exhibit pharmacological properties, making it a valuable compound in medicinal chemistry.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ester groups provide reactive sites for polymerization reactions, leading to the formation of high-performance materials.
作用機序
The mechanism by which 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester exerts its effects depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methylene group is converted to a carbonyl group through the transfer of oxygen atoms. In reduction reactions, the ester groups are converted to alcohols through the transfer of hydride ions.
Molecular Targets and Pathways: The molecular targets and pathways involved in the reactions of this compound are primarily determined by the functional groups present. The ester groups and methylene group provide sites for nucleophilic and electrophilic attacks, leading to various chemical transformations.
類似化合物との比較
1,2-Cyclopentanedicarboxylic acid, dimethyl ester: Lacks the methylene group at the 3-position.
1,2-Cyclohexanedicarboxylic acid, dimethyl ester: Contains a six-membered ring instead of a five-membered ring.
1,3-Cyclopentanedicarboxylic acid, dimethyl ester: Has carboxylic acid groups at the 1 and 3 positions instead of the 1 and 2 positions.
Uniqueness: 1,2-Cyclopentanedicarboxylic acid, 3-methylene-, dimethyl ester is unique due to the presence of the methylene group at the 3-position, which imparts distinct reactivity compared to its analogs. This structural feature allows for specific chemical transformations that are not possible with similar compounds lacking the methylene group.
特性
IUPAC Name |
dimethyl 3-methylidenecyclopentane-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-6-4-5-7(9(11)13-2)8(6)10(12)14-3/h7-8H,1,4-5H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTPIAUJQBECPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(=C)C1C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6-Benzyl-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282146.png)
![3-(2-Chlorophenyl)-6-(3-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282150.png)
![3-(2-Chlorophenyl)-6-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282158.png)
![6-Bromo-3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3282163.png)
![Thieno[3,2-d]isothiazole-5-carboxylic acid](/img/structure/B3282165.png)




